3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Overview
Description
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid: Similar structure with a boronic acid group instead of a pyridine ring.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: Compounds with a similar pyridine core but different substituents and ring systems.
Uniqueness
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to its specific combination of a pyrrolidine group and a trifluoromethyl group on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS No. 1713160-37-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and the pyrrolidine moiety contribute to its distinct pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
Molecular Structure:
- Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
- Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
- Trifluoromethyl Group: A functional group (-CF3) that enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an antagonist or modulator in several biological pathways, particularly those involving G-protein-coupled receptors (GPCRs) and ion channels.
Analgesic Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant analgesic effects. For instance, a related compound demonstrated high antagonistic activity against the TRPV1 receptor, which is crucial for pain sensation. This suggests that this compound may also possess similar properties, potentially providing relief in neuropathic pain models .
Antimicrobial Activity
Compounds containing the pyridine and pyrrolidine moieties have shown promising antimicrobial activities. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .
Case Studies
- TRPV1 Antagonism : A study on related pyridine derivatives found that they effectively blocked capsaicin-induced activation of TRPV1, leading to reduced pain responses in animal models. This highlights the potential of this compound in developing new analgesics .
- Antibacterial Activity : In vitro tests showed that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating a robust antibacterial profile .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-8(4-3-5-14-9)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRASTWKDWYXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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